molecular formula C16H20N2 B8467648 2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine CAS No. 62100-60-1

2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine

Cat. No. B8467648
CAS RN: 62100-60-1
M. Wt: 240.34 g/mol
InChI Key: NMBAOWAHRQLVEJ-UHFFFAOYSA-N
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Patent
US04081543

Procedure details

A solution of 5.2 g of isopropyl bromide in 10 ml of ethanol is added dropwise at room temperature to a mixture of 8.0 g of 5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinoline [see Example 4]and 4.5 g of anhydrous sodium carbonate in 30 ml of ethanol. The reaction mixture is then boiled for 6 hours. The solvent is removed by evaporation, and the residue is treated with water. The resulting mixture is extracted with methylene chloride. The organic phase is washed with water, dried over potassium carbonate and evaporated. The title compound is obtained as a residue which is recrystallized from hexane/isopropanol (M.Pt. 112° - 113°).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Example 4]and
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](Br)([CH3:3])[CH3:2].[NH2:5][C:6]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][NH:10][CH2:11]2.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:5][C:6]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][N:10]([CH:1]([CH3:3])[CH3:2])[CH2:11]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
8 g
Type
reactant
Smiles
NC1=C2CCNCC2=CC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Example 4]and
Quantity
4.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
ADDITION
Type
ADDITION
Details
the residue is treated with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C2CCN(CC2=CC2=C1C=CC=C2)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.